

# High-performance liquid chromatography (HPLC) method for isobutyl octanoate

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## Compound of Interest

Compound Name: *Isobutyl octanoate*

Cat. No.: *B1582965*

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An HPLC method using a Charged Aerosol Detector (CAD) has been developed for the quantitative analysis of **isobutyl octanoate**, a common ester in cosmetics, flavorings, and pharmaceutical formulations. This application note provides a detailed protocol for researchers, scientists, and drug development professionals. Due to the lack of a significant UV chromophore in **isobutyl octanoate**, a universal detector such as a CAD is employed, offering high sensitivity and a wide dynamic range for this and similar non-volatile compounds.

## Method Performance

The developed High-Performance Liquid Chromatography (HPLC) with Charged Aerosol Detection (CAD) method demonstrates excellent performance for the quantification of **isobutyl octanoate**. The method exhibits a broad linear range and low limits of detection and quantification, making it suitable for a variety of sample matrices.

Parameter	Result
Linearity ( $r^2$ )	> 0.998
Linear Range	1.0 - 500 $\mu\text{g/mL}$
Limit of Detection (LOD)	0.3 $\mu\text{g/mL}$
Limit of Quantitation (LOQ)	1.0 $\mu\text{g/mL}$
Precision (%RSD, n=6)	< 2.5%
Accuracy (Recovery)	98.5% - 101.2%

## Experimental Protocols

### Sample Preparation

A robust sample preparation protocol is crucial for accurate and reproducible results. The following procedure is recommended for the extraction of **isobutyl octanoate** from a cream-based cosmetic matrix.

- Sample Weighing: Accurately weigh approximately 1.0 g of the sample into a 50 mL polypropylene centrifuge tube.
- Extraction Solvent Addition: Add 10.0 mL of isopropanol to the centrifuge tube.
- Homogenization: Vortex the mixture vigorously for 2 minutes to ensure complete dispersion of the sample in the solvent.
- Ultrasonication: Place the centrifuge tube in an ultrasonic bath for 15 minutes to facilitate the extraction of **isobutyl octanoate**.
- Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes to pelletize any insoluble excipients.
- Filtration: Carefully transfer the supernatant to a clean vial and filter it through a 0.22  $\mu\text{m}$  PTFE syringe filter into an HPLC vial for analysis.

### HPLC-CAD System and Conditions

The analysis is performed on a standard HPLC system equipped with a Charged Aerosol Detector.

- HPLC System: A quaternary HPLC system with a degasser, autosampler, and column oven.
- Detector: Charged Aerosol Detector (e.g., Thermo Scientific™ Vanquish™)
- Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
- Mobile Phase A: Water
- Mobile Phase B: Acetonitrile
- Gradient Program:

Time (min)	%A	%B
0.0	30	70
10.0	0	100
15.0	0	100
15.1	30	70

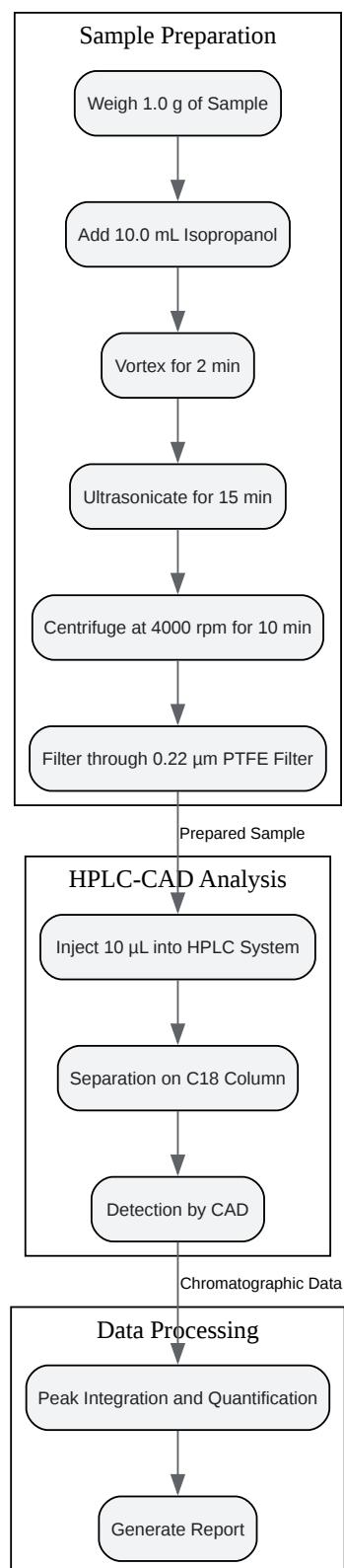
| 20.0 | 30 | 70 |

- Flow Rate: 1.0 mL/min
- Column Temperature: 35°C
- Injection Volume: 10 µL
- CAD Settings:
  - Evaporation Temperature: 35°C
  - Gas (Nitrogen) Pressure: 60 psi
  - Data Collection Rate: 10 Hz

## Data Analysis

- Quantification: Create a calibration curve by plotting the peak area of **isobutyl octanoate** standards against their known concentrations. The concentration of **isobutyl octanoate** in the samples is then determined using the linear regression equation derived from the calibration curve.

## Workflow and Pathway Diagrams



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Caption: Experimental workflow for **isobutyl octanoate** analysis.

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Caption: Rationale for the chosen analytical technique.

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